molecular formula C17H17F2N3O2 B5376278 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide

货号 B5376278
分子量: 333.33 g/mol
InChI 键: AETFKSWMWGEBIL-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide, commonly known as Daprodustat, is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzyme. It is currently being developed as a potential treatment for anemia associated with chronic kidney disease (CKD) and other conditions that result in low levels of erythropoietin (EPO) production.

作用机制

Daprodustat works by inhibiting the activity of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide PH enzymes, which are responsible for the degradation of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins. N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins are transcription factors that regulate the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. By inhibiting N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide PH enzymes, Daprodustat increases the levels of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins, leading to increased production of EPO and other factors that promote erythropoiesis and angiogenesis.
Biochemical and Physiological Effects
Daprodustat has been shown to increase hemoglobin levels and reduce the need for erythropoietin-stimulating agents (ESAs) in patients with CKD. It has also been shown to improve iron metabolism and reduce inflammation in these patients. In addition, Daprodustat has been shown to improve exercise capacity and reduce cardiovascular risk in patients with CKD.

实验室实验的优点和局限性

One advantage of Daprodustat is that it can be administered orally, which makes it more convenient for patients than ESAs, which are typically administered by injection. Another advantage is that it has a longer half-life than ESAs, which means that it can be administered less frequently. However, one limitation of Daprodustat is that it may not be as effective in patients with very low levels of EPO production.

未来方向

There are several areas of future research for Daprodustat. One area is the potential use of Daprodustat in the treatment of anemia associated with cancer and other chronic diseases. Another area is the potential use of Daprodustat in improving exercise capacity and reducing cardiovascular risk in patients with CKD. Additionally, further research is needed to determine the optimal dosing and administration of Daprodustat, as well as its long-term safety and efficacy.

合成方法

The synthesis of Daprodustat involves the reaction of 2-(3,4-difluorophenoxy)pyridine-3-carboxylic acid with proline methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, Daprodustat.

科学研究应用

Daprodustat has been extensively studied in preclinical and clinical trials for its potential use in treating anemia associated with CKD. It has also shown promise in the treatment of anemia associated with cancer and other chronic diseases. In addition, Daprodustat has been studied for its potential use in improving exercise capacity and reducing cardiovascular risk in patients with CKD.

属性

IUPAC Name

(2R)-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-6-5-12(9-14(13)19)24-17-11(3-1-8-21-17)10-22-16(23)15-4-2-7-20-15/h1,3,5-6,8-9,15,20H,2,4,7,10H2,(H,22,23)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETFKSWMWGEBIL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。